N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine
Overview
Description
N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine is a chemical compound with the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine is characterized by the presence of a pyridinamine core, which is substituted at the 5-position with a bromine atom and at the N-position with a benzyl group . The molecule also contains two methyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine include a molecular weight of 291.19 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
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Visible-light-induced intramolecular radical cascade of α-bromo-N-benzyl-alkylamides
- Application Summary : This research presents a new strategy to synthesize tetracyclic N-fused indolo[2,1-a]isoquinolin-6(5H)-ones. This protocol not only exhibited a wide substrate scope but also provided a mild route to access a variety of tetracyclic N-fused indoles .
- Methods of Application : The method involves a visible-light-initiated intramolecular aryl migration/desulfonylation/cyclization cascade reaction .
- Results or Outcomes : The result is the synthesis of tetracyclic indolo[2,1-a]isoquinolin-6(5H)-ones .
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents
- Application Summary : This research presents the synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as potential anticancer agents .
- Methods of Application : The method involves retrosynthesis of target compounds .
- Results or Outcomes : The outcomes of this research are not detailed in the available information .
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Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : The outcomes of this research are not detailed in the available information .
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Pyridinium Salts: From Synthesis to Reactivity and Applications
- Application Summary : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Methods of Application : The method involves the synthesis of structurally diverse pyridinium salts .
- Results or Outcomes : The outcomes of this research are not detailed in the available information .
Safety And Hazards
Future Directions
Pyridinium salts, which are structurally similar to N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine, have been highlighted for their synthetic routes, reactivity, and importance in various applications, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . This suggests potential future directions for the study and application of N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine.
Relevant Papers Several papers related to N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine and similar compounds have been retrieved . These papers cover a range of topics, including the synthesis, structure, properties, and applications of these compounds. Further analysis of these papers could provide more detailed information on N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine.
properties
IUPAC Name |
N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-8-13(15)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOCGUXKGBVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5-bromo-N,3-dimethyl-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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